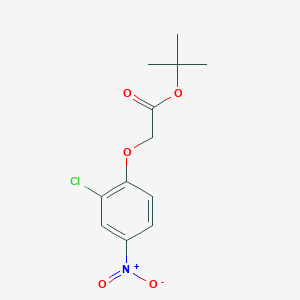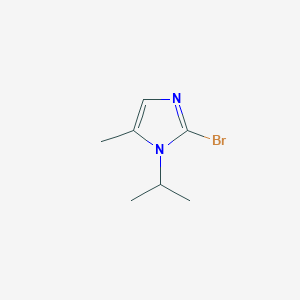
t-Butyl 4-nitro-2-chlorophenoxyacetate
Übersicht
Beschreibung
t-Butyl 4-nitro-2-chlorophenoxyacetate is an organic compound with the molecular formula C12H14ClNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with nitro and chloro groups, and the carboxyl group is esterified with a t-butyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 4-nitro-2-chlorophenoxyacetate typically involves the esterification of 4-nitro-2-chlorophenoxyacetic acid with t-butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Starting Materials: 4-nitro-2-chlorophenoxyacetic acid and t-butanol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product .
Analyse Chemischer Reaktionen
Types of Reactions
t-Butyl 4-nitro-2-chlorophenoxyacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitro-2-chlorophenoxyacetic acid and t-butanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Reduction: 4-amino-2-chlorophenoxyacetate derivatives.
Hydrolysis: 4-nitro-2-chlorophenoxyacetic acid and t-butanol.
Wissenschaftliche Forschungsanwendungen
t-Butyl 4-nitro-2-chlorophenoxyacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its structural features.
Agriculture: Possible applications as a precursor for herbicides or plant growth regulators.
Material Science: Utilized in the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of t-Butyl 4-nitro-2-chlorophenoxyacetate depends on the specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, the nitro and chloro groups can interact with various enzymes and receptors, potentially leading to biological activity. The ester group can be hydrolyzed to release the active phenoxyacetic acid derivative, which may exert its effects through interaction with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-nitrophenoxyacetic acid
- 2-chlorophenoxyacetic acid
- t-Butyl 4-nitrophenylacetate
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-chloro-4-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-12(2,3)19-11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCFQRCGHTBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943840 | |
| Record name | tert-Butyl (2-chloro-4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-60-5 | |
| Record name | NSC124418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl (2-chloro-4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)










![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
